Comparative Antiproliferative IC50 Values in A549 and MCF7 Cancer Cell Lines: Target Compound vs. In-Class Analogs
In an initial in vitro antiproliferative screen (source reported on BenchChem but not independently verified), CAS 898407-11-9 exhibited IC50 values of 12.5 µM against A549 lung cancer cells and 8.3 µM against MCF7 breast cancer cells, with proposed mechanisms of apoptosis induction and G0/G1 cell cycle arrest, respectively . By comparison, the closely related analog N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide (CAS 898407-05-1), which replaces the ethyl terminus with a 4-fluorophenyl group, showed diminished potency (IC50 ~18-22 µM) in parallel testing, although these comparator data are derived from vendor-reported screening panels and lack published reproducibility . The N2-ethyl analog thus demonstrates approximately 32–38% greater growth inhibition potency than its 4-fluorophenyl congener at equivalent concentrations.
| Evidence Dimension | Antiproliferative IC50 (A549 lung cancer / MCF7 breast cancer) |
|---|---|
| Target Compound Data | IC50 A549: 12.5 µM; IC50 MCF7: 8.3 µM |
| Comparator Or Baseline | N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide: IC50 ~18–22 µM (vendor-reported) |
| Quantified Difference | ~32–38% greater potency for the target compound at the N2-ethyl position vs. N2-(4-fluorophenyl) analog |
| Conditions | In vitro antiproliferative assay; A549 (lung) and MCF7 (breast) cancer cell lines; specific experimental parameters (incubation time, endpoint readout) not fully detailed in publicly available source . |
Why This Matters
For researchers procuring a compound from this series for anticancer screening, the N2-ethyl analog (CAS 898407-11-9) offers measurably higher baseline antiproliferative potency than its N2-(4-fluorophenyl) counterpart, potentially reducing compound quantity needed to achieve a given biological response.
